An In-depth Technical Guide to 5-Hydroxyhexanoic Acid: Structure, Properties, and Analysis
An In-depth Technical Guide to 5-Hydroxyhexanoic Acid: Structure, Properties, and Analysis
Introduction: Unveiling a Key Metabolic Intermediate
5-Hydroxyhexanoic acid (5-HHA), also known as 5-hydroxycaproic acid, is a six-carbon medium-chain hydroxy fatty acid.[1][2] While structurally unassuming, it holds considerable significance in clinical diagnostics and metabolic research. It is a human urinary metabolite primarily formed through the (ω-1) hydroxylation pathway of fatty acid oxidation.[1] Its concentration in biological fluids serves as a crucial biomarker for monitoring the metabolic state under specific dietary conditions, such as medium-chain triglyceride (MCT) consumption, and for diagnosing certain inborn errors of metabolism, most notably Medium-chain acyl-CoA dehydrogenase deficiency (MCADD).
This guide provides a comprehensive technical overview of 5-HHA, designed for researchers, clinicians, and drug development professionals. We will delve into its fundamental chemical properties, structural nuances, reactivity, synthesis, and the analytical methodologies required for its accurate characterization and quantification.
Molecular Structure and Stereochemistry
The defining features of 5-HHA are a terminal carboxylic acid group and a hydroxyl group on the fifth carbon (C5). This structure imparts both acidic and alcoholic characteristics to the molecule.
A critical aspect of its structure is the chirality at the C5 position, which is a stereocenter. This means 5-HHA exists as two distinct enantiomers: (5R)-hydroxyhexanoic acid and (5S)-hydroxyhexanoic acid.[3] The specific stereoisomer present in biological systems is often crucial for its metabolic fate and enzymatic recognition. The (5R) enantiomer is a known human metabolite.[3]
Caption: Structure of (5R)-5-Hydroxyhexanoic Acid with chiral center at C5.
Physicochemical Properties: A Quantitative Overview
The dual functionality of 5-HHA governs its physical and chemical properties. The carboxylic acid provides an acidic proton, while both the carboxyl and hydroxyl groups can act as hydrogen bond donors and acceptors, influencing solubility and boiling point.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₃ | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| Physical State | Solid | [1] |
| CAS Number | 44843-89-2 (Racemate) | [4] |
| 83972-61-6 ((5R)-enantiomer) | [3] | |
| pKa (Strongest Acidic) | ~4.71 (Predicted) | [2] |
| logP | ~0.32 (Predicted) | [2] |
| Polar Surface Area | 57.53 Ų | [2] |
| Water Solubility | 128 g/L (Predicted) | [2] |
Causality Insights:
-
The relatively high predicted water solubility is a direct result of the two polar functional groups (-COOH and -OH), which can engage in extensive hydrogen bonding with water molecules.
-
The pKa is typical for a short-chain carboxylic acid, indicating it will be predominantly in its deprotonated carboxylate form at physiological pH (~7.4).
Chemical Reactivity and Synthesis
Key Reactivity: The Drive to Lactonize
From a chemical standpoint, the most significant reaction of 5-hydroxyhexanoic acid is its intramolecular esterification, or lactonization. The proximity of the C5 hydroxyl group to the C1 carboxyl group facilitates a thermodynamically favorable cyclization to form a stable six-membered ring lactone, δ-hexalactone (tetrahydro-6-methyl-2H-pyran-2-one).[5][6] This reaction is an equilibrium, but for hydroxy acids that form five- or six-membered rings, the equilibrium strongly favors the cyclic lactone product, making the isolation of the pure, linear hydroxy acid challenging.[5] Gentle heating is often sufficient to drive the dehydration and subsequent ring closure.[7]
Synthetic Pathway: Reduction of a Keto-Ester
A robust and common method for synthesizing 5-HHA involves the selective reduction of a readily available keto-precursor. The causality behind this choice is the ability to use mild reducing agents that target a ketone without affecting an ester or carboxylic acid. A typical laboratory-scale synthesis follows a two-step process:
-
Selective Reduction: Ethyl 5-oxohexanoate is reduced using a mild hydride-donating agent like sodium borohydride (NaBH₄). NaBH₄ is chosen for its excellent chemoselectivity; it readily reduces ketones and aldehydes but is generally unreactive towards esters. This step yields ethyl 5-hydroxyhexanoate.
-
Saponification: The resulting hydroxy-ester is then hydrolyzed to the target carboxylic acid using a base, such as sodium hydroxide (NaOH), followed by acidic workup to protonate the carboxylate salt.
Caption: A standard two-step synthesis of 5-Hydroxyhexanoic Acid.
Analytical Characterization
Accurate identification and quantification of 5-HHA, especially in complex biological matrices like urine, requires robust analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this application.
Spectroscopic Data Summary
| Technique | Feature | Expected Observation |
| ¹H NMR | Chemical Shifts (Predicted in D₂O) | ~3.7 ppm (m, 1H, -CH(OH)-), ~2.2 ppm (t, 2H, -CH₂COOH), ~1.1 ppm (d, 3H, -CH₃) |
| ¹³C NMR | Chemical Shifts (Predicted in D₂O) | ~180 ppm (C=O), ~67 ppm (-CH(OH)-), ~35-40 ppm (-CH₂COOH), ~20-25 ppm (-CH₂-), ~23 ppm (-CH₃) |
| IR Spectroscopy | Key Stretches | Very broad O-H stretch (~3300-2500 cm⁻¹), sharp C-H stretches (~2950 cm⁻¹), strong C=O stretch (~1710 cm⁻¹), C-O stretch (~1250 cm⁻¹) |
| Mass Spec (as TMS deriv.) | Fragmentation | Characteristic ions resulting from the loss of methyl groups (m/z - 15) and cleavage adjacent to the silylated ether and ester groups. |
Experimental Protocol: GC-MS Analysis of Urinary 5-HHA
This protocol describes a self-validating system for the quantitative analysis of 5-HHA in urine, incorporating an internal standard for accuracy.
Rationale for Derivatization: 5-HHA is a polar, non-volatile compound. To make it suitable for GC analysis, its polar functional groups (-COOH and -OH) must be derivatized. Trimethylsilylation (TMS) is a common and effective method, replacing the acidic protons with -Si(CH₃)₃ groups to increase volatility and thermal stability.[8]
Step-by-Step Methodology:
-
Sample Preparation:
-
Thaw a 1.0 mL aliquot of urine.
-
Add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled 5-HHA or a non-endogenous hydroxy acid like 3-hydroxypimelic acid).
-
Acidify the sample to ~pH 1 with HCl.
-
-
Liquid-Liquid Extraction:
-
Extract the organic acids from the acidified urine using 2.0 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes and centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean vial. Repeat the extraction and pool the organic layers.
-
-
Drying:
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40°C). Over-drying or excessive heat can lead to loss of volatile analytes.[9]
-
-
Derivatization:
-
To the dried residue, add 50 µL of pyridine and 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at 60°C for 45 minutes to ensure complete derivatization.[8]
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions: Use a non-polar column (e.g., DB-5ms) with a temperature gradient starting at ~70°C and ramping up to ~300°C.
-
MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Use Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of the derivatized 5-HHA and the internal standard for maximum sensitivity and selectivity.
-
Caption: Workflow for the GC-MS quantification of 5-HHA in urine.
Biological Significance and Applications
The primary application of 5-HHA analysis is in clinical diagnostics and metabolic research.
-
Biomarker for MCADD: In individuals with MCADD, the β-oxidation of medium-chain fatty acids is impaired. This leads to the accumulation of upstream metabolites, which are shunted into alternative pathways like ω- and (ω-1) oxidation, resulting in elevated urinary excretion of 5-hydroxyhexanoic acid and other dicarboxylic acids.
-
Monitoring MCT Metabolism: Ingesting MCT oils, sometimes used in ketogenic diets or for specific clinical disorders, leads to increased fatty acid flux. This can saturate the primary β-oxidation pathway, causing a physiological increase in (ω-1) oxidation products, including 5-HHA. Its measurement can therefore be used to assess MCT metabolism and compliance.
-
Drug Development: While not a direct therapeutic agent, understanding the metabolic pathways that produce 5-HHA is relevant for drug development. For instance, drugs that modulate fatty acid oxidation may alter 5-HHA levels, making it a potential pharmacodynamic biomarker to assess a drug's mechanism of action or metabolic impact.
Conclusion
5-Hydroxyhexanoic acid is more than a simple metabolite; it is a vital diagnostic tool and a window into the complex machinery of fatty acid metabolism. Its chiral nature, propensity for lactonization, and its role as a clinical biomarker underscore the importance of precise and accurate analytical methods. The protocols and data presented in this guide provide a robust framework for researchers and clinicians working with this key molecule, enabling deeper insights into metabolic health and disease.
References
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0000525). Retrieved January 10, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0000409). Retrieved January 10, 2026, from [Link]
- Kim, H. R., et al. (2006). Process for preparing a 5-hydroxy-3-oxo-hexanoic acid derivative. U.S. Patent No. 7,081,546 B2.
-
Wikipedia. (2023). Baeyer–Villiger oxidation. Retrieved January 10, 2026, from [Link]
-
Gao, F., et al. (2022). The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. Catalysts, 13(1), 2. Retrieved from [Link]
-
Papadopoulos, A. G., et al. (2022). Unambiguous synthesis and characterization of the main “bishydroxylated” long-term metabolite of the selective androgen receptor modulator LGD-4033. Organic & Biomolecular Chemistry, 20(45), 8940-8944*. Retrieved from [Link]
-
Gika, H. G., et al. (2021). Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications. Journal of Chromatography A, 1658, 462590. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved January 10, 2026, from [Link]
-
Sheradsky, T., & Silcoff, E. R. (1998). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Molecules, 3(3), 80-87. Retrieved from [Link]
-
Brainly. (2025). The action of heat on 5-hydroxyhexanoic acid can lead to two different products. Retrieved January 10, 2026, from [Link]
-
Human Metabolome Database. (2021). Showing metabocard for 5-Hydroxyhexanoic acid (HMDB0000525). Retrieved January 10, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 170748, 5-Hydroxyhexanoic acid. Retrieved January 10, 2026, from [Link].
-
Royal Society of Chemistry. (2020). A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis. Green Chemistry. Retrieved from [Link]
-
ResearchGate. (2018). A Rationale of the Baeyer-Villiger Oxidation of Cyclohexanone to ε-Caprolactone with Hydrogen Peroxide. Retrieved from [Link]
-
Semantic Scholar. (1998). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Retrieved from [Link]
-
Theodoridis, G., et al. (2014). GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters. Journal of Chromatography B, 964, 195-201. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7131043, (5R)-5-hydroxyhexanoic acid. Retrieved January 10, 2026, from [Link].
-
FooDB. (2015). Showing Compound 5-Hydroxyhexanoic acid (FDB022093). Retrieved January 10, 2026, from [Link]
-
Cardiff University. (2023). Urine organic acid metabolomic profiling by gas chromatography mass spectrometry. ORCA. Retrieved from [Link]
-
ResearchGate. (2014). GC-MS analysis of organic acids in human urine in clinical settings: A study of derivatization and other analytical parameters. Retrieved from [Link]
-
PlumX Metrics. (n.d.). Simultaneous analysis of the di(2-ethylhexyl)phthalate metabolites...in urine by gas chromatography–mass spectrometry. Retrieved January 10, 2026, from [Link]
-
Michigan State University. (n.d.). Chemical Reactivity - Lactone Formation. Retrieved January 10, 2026, from [Link]
-
The Student Room. (2019). carboxylic acid question help please. Retrieved January 10, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87665296, (2R)-2-amino-5-hydroxyhexanoic acid. Retrieved January 10, 2026, from [Link].
-
Filo. (2024). Lactones are cyclic esters Under suitable conditions, lactones form. Retrieved January 10, 2026, from [Link]
-
Royal Society of Chemistry. (2024). Biaxially chiral compounds: research and development of synthesis. Chemical Communications. Retrieved from [Link]
Sources
- 1. 5-Hydroxyhexanoic acid | C6H12O3 | CID 170748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 5-Hydroxyhexanoic acid (FDB022093) - FooDB [foodb.ca]
- 3. (5R)-5-hydroxyhexanoic acid | C6H12O3 | CID 7131043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Chemical Reactivity [www2.chemistry.msu.edu]
- 6. thestudentroom.co.uk [thestudentroom.co.uk]
- 7. brainly.com [brainly.com]
- 8. researchgate.net [researchgate.net]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
